molecular formula C16H16N2O2 B352226 (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide CAS No. 92966-13-7

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide

Cat. No.: B352226
CAS No.: 92966-13-7
M. Wt: 268.31g/mol
InChI Key: KHDATCNPSPZWJF-GZTJUZNOSA-N
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Description

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide is a synthetic compound belonging to the class of N-acyl hydrazones (NAHs), recognized in scientific research for their versatile biological activities and utility in drug discovery . The core structure of N-acyl hydrazone, which contains both amide and imine functional groups, is a promising scaffold known for its ease of synthesis and conformational properties . This particular derivative integrates a p-tolyloxy acetohydrazide backbone, making it a subject of interest for various investigative applications. Primary research applications for N-acyl hydrazone derivatives like (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide include use as a key intermediate in the development of novel antimicrobial agents . These compounds have shown significant potential as tuberculostatic agents against various strains of Mycobacterium tuberculosis , including those resistant to first-line drugs like rifampicin and isoniazid . Furthermore, the N-acyl hydrazone motif is widely explored in anticancer research, with some derivatives designed as potent multi-target inhibitors of kinase enzymes such as c-Met and VEGFR-2, which are crucial targets in oncology . The (E)-benzylidene hydrazide structure is also investigated for enzyme inhibition, with studies showing that such hybrids can serve as potent, uncompetitive inhibitors for enzymes like tyrosinase . This compound is presented for research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-7-9-15(10-8-13)20-12-16(19)18-17-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDATCNPSPZWJF-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-(p-Tolyloxy)Acetic Acid

The synthesis typically begins with the esterification of 2-(p-tolyloxy)acetic acid. This step involves reacting the acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or thionyl chloride) to form ethyl 2-(p-tolyloxy)acetate.

Parameter Conditions
Starting material2-(p-Tolyloxy)acetic acid
ReagentEthanol, H₂SO₄ (catalytic)
TemperatureReflux (78–80°C)
Reaction time4–6 hours
Yield85–92%

Hydrazinolysis of the Ester

The ethyl ester is subsequently treated with hydrazine hydrate to yield 2-(p-tolyloxy)acetohydrazide. This nucleophilic acyl substitution proceeds efficiently in ethanol or methanol.

Parameter Conditions
Starting materialEthyl 2-(p-tolyloxy)acetate
ReagentHydrazine hydrate (80–100%)
SolventEthanol
TemperatureRoom temperature or reflux
Reaction time5–12 hours
Yield87–94%

Characterization Data:

  • IR (KBr): 3308 cm⁻¹ (N–H), 1654 cm⁻¹ (C=O).

  • ¹H NMR (CDCl₃): δ 3.57 (s, 2H, CH₂), 6.87–7.36 (m, aromatic H).

Condensation with Benzaldehyde to Form (E)-N'-Benzylidene-2-(p-Tolyloxy)Acetohydrazide

The final step involves Schiff base formation via condensation of 2-(p-tolyloxy)acetohydrazide with benzaldehyde. This reaction is typically conducted in ethanol under acidic or neutral conditions, favoring the (E)-isomer due to steric and electronic factors.

Standard Condensation Protocol

Parameter Conditions
Starting material2-(p-Tolyloxy)acetohydrazide
ReagentBenzaldehyde
CatalystHCl (2–3 drops) or acetic acid
SolventEthanol
TemperatureReflux (78°C)
Reaction time1–6 hours
Yield70–89%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Parameter Conditions
Starting material2-(p-Tolyloxy)acetohydrazide
ReagentBenzaldehyde
SolventEthanol
Microwave power250–300 W
Temperature80–100°C
Reaction time8–15 minutes
Yield85–92%

Characterization Data:

  • IR (KBr): 3262 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 8.73 (s, 1H, CH=N), 7.30–7.64 (m, aromatic H), 3.76 (s, 2H, CH₂).

  • 13C NMR: δ 163.7 (C=O), 147.3 (CH=N), 121.4–134.2 (aromatic C).

Alternative Synthetic Routes

Direct Coupling via Activated Esters

In cases where esterification is bypassed, 2-(p-tolyloxy)acetic acid can be directly converted to the hydrazide using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate).

Parameter Conditions
Starting material2-(p-Tolyloxy)acetic acid
ReagentHydrazine hydrate, TBTU
BaseLutidine
SolventDichloromethane
Temperature0–25°C
Reaction time12–24 hours
Yield75–82%

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to simplify purification. For example, Wang resin-bound hydrazine derivatives enable efficient isolation of the hydrazide intermediate.

Critical Analysis of Methodologies

  • Conventional vs. Microwave Synthesis: While traditional reflux offers reliable yields, microwave methods reduce reaction times by >90% without compromising efficiency.

  • Catalyst Selection: Acid catalysts (e.g., HCl) accelerate imine formation but may require neutralization. Neutral conditions (e.g., ethanol alone) are milder but slower.

  • Stereochemical Control: The (E)-isomer predominates (>95%) due to reduced steric hindrance between the p-tolyloxy group and benzylidene moiety.

Industrial and Scalability Considerations

  • Cost-Effectiveness: Ethanol-based methods are preferred for large-scale production due to low solvent costs and ease of recycling.

  • Green Chemistry: Recent protocols replace hydrazine hydrate with safer alternatives (e.g., semicarbazide) but with moderate yields (50–65%) .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde derivatives and hydrazides. The structural elucidation is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the formation of the desired hydrazone derivative.

Biological Activities

Research has indicated that hydrazone derivatives, including (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that benzohydrazide derivatives possess significant antimicrobial properties. For instance, a study highlighted that various synthesized benzohydrazide derivatives showed notable in vitro growth inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure may influence its efficacy, with substitutions on the aromatic ring often enhancing activity.
  • Antioxidant Properties : Some derivatives have been evaluated for their antioxidant capabilities. The presence of methoxy groups in the aromatic ring has been associated with increased antioxidant activity, which is crucial for combating oxidative stress in biological systems .
  • Anticancer Potential : Emerging evidence suggests that certain hydrazone compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A comprehensive study conducted on a series of benzohydrazide derivatives, including (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide, revealed its effectiveness against various microbial strains. The antimicrobial activity was assessed using the disk diffusion method, where the compound displayed significant inhibition zones against tested pathogens. The results indicated that modifications to the hydrazone structure could enhance its antimicrobial properties .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant potential of several benzohydrazide derivatives was evaluated using DPPH radical scavenging assays. The findings suggested that compounds with multiple methoxy substituents exhibited superior antioxidant activity compared to their counterparts with fewer or no substituents. This highlights the importance of structural modifications in enhancing biological activity .

Data Tables

Compound Activity Type Tested Organisms Inhibition Zone (mm)
(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazideAntimicrobialStaphylococcus aureus15
(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazideAntioxidantDPPH Assay78% Scavenging Activity

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The compound’s hydrazone group can form stable complexes with metal ions, which may also contribute to its biological activity by disrupting metal-dependent enzymatic functions.

Comparison with Similar Compounds

Key Observations :

  • Extended conjugation (e.g., coumarinyloxy in 4a) increases planarity, improving π-π stacking with biological targets .
  • Synthesis time varies: Acid catalysis (e.g., HCl) shortens reaction times to 1–4 h, while non-catalytic methods require 24 h .

Table 2: Bioactivity Profiles of Selected Analogues

Compound Name Anticancer Activity (IC₅₀) Anti-Inflammatory Activity (COX-1 Inhibition) Antioxidant (% DPPH Inhibition) Key Mechanisms
(E)-N'-Benzylidene-2-(p-tolyloxy)acetohydrazide 16.70 μM (MCF7) Not reported 65% PI3K/Akt pathway modulation
N′-Benzylidene-2-(4-methylcoumarin-7-yloxy)acetohydrazide (4a) 12.54 μM (HCT116) Not reported 70% Apoptosis induction
(E)-N′-(4-Chlorobenzylidene)acetohydrazide (4f) 0.50 µg/mL (5RP7 cell line) Selective COX-1 inhibition 55% Akt phosphorylation blockade
Bis-hydrazone Co(II) complex (72) N/R N/R 85% Radical scavenging via chelation

Key Observations :

  • Anticancer potency correlates with substituent hydrophobicity: 4-Chloro (4f) > p-tolyloxy (parent compound) .
  • Antioxidant activity is enhanced in metal complexes (e.g., Co(II) in 72) due to redox-active metal centers .
  • COX-1 selectivity is observed in compounds with tetrazole-thioether moieties (e.g., 4f), likely due to steric complementarity .

Physicochemical and Crystallographic Insights

  • Planarity and dihedral angles : In N′-(2-hydroxybenzylidene)acetohydrazide derivatives, dihedral angles between aromatic moieties range from 3.7° to 23.13°, influencing molecular packing and solubility .
  • Hydrogen bonding : Intramolecular N–H···O bonds form S(5)/S(6) loops, stabilizing the E-configuration and reducing conformational flexibility .
  • Melting points: Higher m.p. in coumarin derivatives (e.g., 4a: 268–269°C) vs. non-coumarin analogues (e.g., 9e: ~200°C) due to rigid coumarin cores .

Biological Activity

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antitubercular, anticancer, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone linkage with a benzylidene moiety and a p-tolyloxy substituent, which contributes to its biological properties. The synthesis of such compounds typically involves the condensation of benzaldehyde derivatives with hydrazides, often under mild conditions or using microwave-assisted techniques to enhance yields and reduce reaction times .

Antitubercular Activity

Recent studies indicate that derivatives of acetohydrazide, including (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide, exhibit promising antitubercular activity against Mycobacterium tuberculosis (M. tb) and Mycobacterium bovis BCG.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Compounds similar to (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide have shown MIC values ranging from 0.79 μg/mL to 2.71 μg/mL against M. bovis BCG in various states (active and dormant) .
  • Structure-Activity Relationship (SAR): The presence of electron-donating groups (e.g., -CH₃, -OCH₃) at specific positions on the phenyl ring has been linked to enhanced antitubercular activity. Conversely, electron-withdrawing groups like -NO₂ also play a crucial role in increasing potency against M. tb strains .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study reported that certain hydrazone derivatives exhibited IC₅₀ values less than 10 μM against breast cancer cell lines, indicating strong cytotoxicity. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .
  • Molecular dynamics simulations reveal that these compounds interact with key proteins involved in cancer cell proliferation, suggesting a targeted approach in their design for enhanced efficacy .

Antimicrobial Activity

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Results:

  • Inhibition Studies: Compounds related to this hydrazide have shown significant antibacterial activity, with some exhibiting comparable efficacy to standard antibiotics like norfloxacin. For instance, derivatives demonstrated inhibition zones exceeding 20 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
  • Mechanism of Action: The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, which can be influenced by the functional groups present in the molecule .

Summary of Biological Activities

Activity TypeMIC/IC₅₀ ValuesNotable Findings
Antitubercular0.79 - 2.71 μg/mLEnhanced activity with electron-donating groups
Anticancer< 10 μMInduces apoptosis; interacts with proliferation proteins
AntimicrobialZone of inhibition >20 mmEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Omics Approaches :
  • Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of PI3K/Akt/mTOR pathways .
  • Proteomics : SILAC-based quantification detects phosphorylation changes in EGFR or caspase-3 activation .
  • In Silico Docking : AutoDock Vina predicts binding poses with Akt (PDB: 1UNQ) or COX-1 (PDB: 3N8X), with ∆G values ≤ -8.0 kcal/mol .

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